4-Methoxypent-1-yn-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
4-methoxypent-1-yn-3-amine |
InChI |
InChI=1S/C6H11NO/c1-4-6(7)5(2)8-3/h1,5-6H,7H2,2-3H3 |
InChI Key |
REQJDKXJYIQOHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C#C)N)OC |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 4 Methoxypent 1 Yn 3 Amine
Alkyne Functional Group Transformations
The terminal alkyne in 4-Methoxypent-1-yn-3-amine is a hub of reactivity, susceptible to a variety of addition and coupling reactions.
Hydration and Hydroamination Reactions
While specific studies on the hydration and hydroamination of this compound are not extensively documented, the reactivity of similar propargylamines suggests that these transformations are feasible. Hydration, typically catalyzed by mercury or gold salts, would be expected to follow Markovnikov's rule, yielding a methyl ketone after tautomerization of the initial enol intermediate.
Hydroamination, the addition of an N-H bond across the alkyne, can proceed via intra- or intermolecular pathways. Intramolecular hydroamination, if sterically feasible, would lead to the formation of a cyclic enamine or imine. Intermolecular hydroamination with a suitable amine, often catalyzed by transition metals, would yield a diamine product.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The alkyne functionality is a prime candidate for cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the formation of 1,2,3-triazoles. In the context of this compound, this reaction would provide a straightforward route to highly functionalized triazole derivatives. wgtn.ac.nz
Proximity-induced intramolecular cycloadditions are also conceivable. For instance, if the amine group is first converted to an azide (B81097), an intramolecular azide-alkyne cycloaddition could be triggered, leading to a fused bicyclic system. acs.org
Halogenation and Hydrohalogenation
The addition of halogens (e.g., Br₂, I₂) or hydrohalic acids (e.g., HBr, HCl) to the alkyne would proceed via standard electrophilic addition mechanisms. The initial addition would likely yield a halo-substituted alkene, with the regioselectivity being influenced by the electronic effects of the neighboring amine and methoxy (B1213986) groups. A second addition could lead to a tetra-halogenated alkane.
Palladium-Catalyzed Alkyne Coupling and Annulation Reactions
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for C-C bond formation. acs.org The terminal alkyne of this compound can be coupled with a variety of aryl or vinyl halides to construct more complex molecular architectures. acs.org
Furthermore, palladium catalysts can facilitate cascade reactions involving the alkyne. acs.org For example, an intramolecular annulation could occur if the amine is appropriately functionalized with a leaving group, leading to the formation of heterocyclic structures. acs.org
| Palladium-Catalyzed Reaction | Coupling Partner | Potential Product | Reference |
| Sonogashira Coupling | Aryl Halide | Aryl-substituted alkyne | acs.org |
| Annulation | Pendant functional group | Heterocyclic compound | acs.org |
Hydrogenation and Reduction Pathways
The alkyne can be selectively reduced to either an alkene or an alkane. Hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) will stereoselectively produce the corresponding (Z)-alkene. Complete reduction to the alkane can be achieved using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. smolecule.comgoogle.com
| Reduction Method | Catalyst | Product | Reference |
| Partial Hydrogenation | Lindlar's Catalyst | (Z)-4-Methoxypent-1-en-3-amine | |
| Full Hydrogenation | Pd/C, H₂ | 4-Methoxypentan-3-amine | smolecule.comgoogle.com |
Amine Functional Group Transformations
The primary amine group in this compound is a versatile nucleophile and can undergo a range of transformations. smolecule.comchemguide.co.uk
N-Alkylation and N-Acylation: The amine can be readily alkylated with alkyl halides or acylated with acid chlorides or anhydrides to form secondary or tertiary amines and amides, respectively. These reactions are fundamental for introducing further diversity into the molecule. smolecule.com
Reductive Amination: The amine can participate in reductive amination with aldehydes or ketones to yield more complex secondary or tertiary amines.
Buchwald-Hartwig Amination: In a reverse sense of reactivity, the amine can be coupled with aryl halides in a palladium-catalyzed Buchwald-Hartwig amination to form N-aryl derivatives. tdx.cat
| Amine Transformation | Reagent | Product Class | Reference |
| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | smolecule.com |
| N-Acylation | Acid Chloride | Amide | - |
| Buchwald-Hartwig Amination | Aryl Halide | N-Aryl Amine | tdx.cat |
Nucleophilic Addition Reactions
The terminal alkyne in this compound is a key site for nucleophilic addition reactions. The acidity of the terminal alkyne's proton allows for the formation of a metal acetylide, which can then act as a nucleophile. nih.gov
Key aspects of nucleophilic addition reactions include:
Activation: The reaction often requires activation of the alkyne. This can be achieved by using a metal catalyst to form a metal acetylide. ntnu.no
A³ Coupling: A significant reaction in this class is the A³ (aldehyde-alkyne-amine) coupling, a three-component reaction that forms propargylamines. wikipedia.orgresearchgate.net In this reaction, an aldehyde, an alkyne, and an amine combine. wikipedia.orgresearchgate.net The catalytic cycle typically involves the metal-catalyzed activation of the alkyne to a metal acetylide, followed by the reaction of the amine and aldehyde to form an imine. The acetylide then adds to the imine in a nucleophilic addition. nih.gov
Organometallic Reagents: The addition of organometallic reagents, such as Grignard reagents, to imines derived from propargylamines is another important nucleophilic addition pathway. kcl.ac.uk
Acylation and Alkylation Reactions
The primary amine group of this compound is a prime target for acylation and alkylation reactions.
Acylation: The amine can be readily acylated using acylating agents like acyl chlorides or anhydrides to form the corresponding amides. wikipedia.org Non-enzymatic kinetic resolution of primary propargylamines has been achieved through highly selective acetyl transfer, yielding enantio-enriched N-acetylated products. rsc.orgsigmaaldrich.com
Alkylation: Direct alkylation of the amine with alkyl halides can be challenging to control and may lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com A more controlled method for mono-alkylation is reductive amination. This process involves the formation of an imine with an aldehyde or ketone, followed by reduction to the desired secondary amine. masterorganicchemistry.com
| Reaction Type | Reagent | Product | Significance |
| Acylation | Acyl Chloride | N-acyl propargylamine (B41283) | Formation of amides, potential for kinetic resolution wikipedia.orgrsc.orgsigmaaldrich.com |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Can be difficult to control, risk of over-alkylation masterorganicchemistry.com |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary Amine | More controlled method for mono-alkylation masterorganicchemistry.com |
Condensation Reactions, including Schiff Base Formation
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). rsc.orgrsc.org
Imine Formation: The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. This process is often reversible and can be catalyzed by acids or bases.
Catalytic Applications: Schiff base complexes, particularly those involving copper, have been immobilized on supports like graphene oxide and used as catalysts in the synthesis of propargylamines. rsc.orgrsc.orgresearchgate.net In some catalytic cycles for A³ coupling, an iminium ion is generated in situ from an aldehyde and a secondary amine, which then reacts with a metal-acetylide intermediate. rsc.org
Methoxy Group Reactivity and Potential for Cleavage/Substitution
The methoxy group in this compound is generally stable but can undergo cleavage under specific conditions.
Ether Cleavage: Strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), are typically required to cleave the ether linkage. This reaction proceeds via a nucleophilic substitution mechanism.
Lewis Acids: Certain Lewis acids can also promote the cleavage of methoxy groups.
Reductive Cleavage: In some contexts, reductive cleavage of N-methoxy groups has been achieved using reagents like molybdenum hexacarbonyl. uta.edu
The potential for selective cleavage of the methoxy group allows for further functionalization of the molecule at this position.
Intramolecular Cyclization Pathways
The bifunctional nature of this compound, possessing both an amine and an alkyne, makes it a candidate for intramolecular cyclization reactions to form various heterocyclic compounds. oup.commdpi.com
Hydroamination/Cyclization: The intramolecular addition of the amine to the alkyne (hydroamination) can be catalyzed by various transition metals, including palladium, titanium, and lanthanides, as well as by calcium-mediated catalysis. oup.comacs.orgnortheastern.edunih.gov This reaction can lead to the formation of five- or six-membered cyclic imines. oup.comnortheastern.edu
Mechanism: The proposed mechanism often involves the coordination of the alkyne to the metal catalyst, followed by intramolecular nucleophilic attack of the amino group on the activated alkyne. oup.com Kinetic and mechanistic studies suggest that the turnover-limiting step can be the intramolecular insertion of the alkyne into the metal-nitrogen bond, followed by rapid protonolysis. acs.org
Heterocycle Synthesis: Propargylamines are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocycles, such as pyrroles, pyridines, and oxazoles. kcl.ac.ukresearchgate.net
| Catalyst System | Product Type | Reference |
| PdMo₃S₄ Cubane Clusters | Cyclic Imines | oup.com |
| Organolanthanides | Cyclic Imines | acs.org |
| Cp₂TiMe₂ | Cyclic Imines | northeastern.edu |
| Calcium Complexes | Cyclic Amines | nih.gov |
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of reactions involving propargylamines have been the subject of investigation, particularly for the widely used A³ coupling reaction.
Reaction Kinetics: The kinetics of the A³ coupling reaction are still a subject of discussion. Some studies suggest that the reaction follows pseudo-second-order kinetics, with the rate depending on the concentrations of both the alkyne and the in situ formed iminium ion. rsc.org Other studies have fitted the data to a first-order kinetics equation with respect to the alkyne. rsc.org Kinetic studies of certain copper-catalyzed click reactions involving propargylamines have also been performed. researchgate.net
Thermodynamic Factors: The stability of intermediates and transition states plays a crucial role in determining the reaction pathway and product distribution. For instance, in metal-free decarboxylative coupling reactions for the synthesis of propargylamines, the relative reactivity of intermediates like hemiaminals and bisaminals has been studied. semanticscholar.org
Investigation of Reaction Mechanisms via Spectroscopic and Isotopic Labeling Studies
The elucidation of reaction mechanisms for propargylamine synthesis and reactivity often relies on a combination of spectroscopic techniques and isotopic labeling studies.
Spectroscopic Studies: NMR spectroscopy (¹H, ¹³C, NOE, DOSY, COSY, HMBC, and HSQC) is a powerful tool for monitoring reaction progress and identifying intermediates. semanticscholar.orgresearchgate.net For example, NMR has been used to study the metal-free decarboxylative coupling reaction to synthesize propargylamines, identifying hemiaminal and bisaminal intermediates. semanticscholar.orgresearchgate.net
Isotopic Labeling Studies: Isotopic labeling, such as H/D exchange studies, can provide valuable insights into reaction mechanisms. For instance, B(C₆F₅)₃-catalyzed H/D exchange has been used to probe the C-H bond cleavage step in the conversion of N-alkylanilines to propargylamines. nih.gov
Computational Studies: Density Functional Theory (DFT) calculations are increasingly used to explore reaction mechanisms, predict transition state geometries, and understand the energetics of different pathways in propargylamine synthesis. researchgate.net
Derivatization and Exploration of Analogues of 4 Methoxypent 1 Yn 3 Amine
N-Functionalization Strategies
The primary amine group at the C-3 position is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents. These modifications can significantly alter the compound's polarity, steric bulk, and hydrogen bonding capabilities.
The reaction of the primary amine of 4-Methoxypent-1-yn-3-amine with carboxylic acids or their activated derivatives, such as acid chlorides, is a standard method for forming amide bonds. hud.ac.uk Common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction between the amine and a carboxylic acid, providing a reliable route to N-acylated derivatives. nih.gov This method is particularly useful for coupling with functionally complex carboxylic acids under mild conditions. nih.gov
Similarly, sulfonamides can be synthesized by reacting the amine with sulfonyl chlorides in the presence of a base like triethylamine (B128534) or pyridine. mdpi.com This reaction is typically robust and high-yielding. wur.nl Alternative modern methods, such as the reaction of amines with sodium sulfinates mediated by ammonium (B1175870) iodide or the use of cyanuric chloride with amine-derived sulfonate salts, offer milder conditions and broader substrate scope. d-nb.infoorganic-chemistry.org These strategies allow for the introduction of various aryl and alkyl sulfonyl groups, yielding a diverse set of sulfonamide analogues. wur.nlnih.gov
Table 1: Representative N-Acylation and N-Sulfonylation Reactions
| Reagent | Product Type | General Conditions |
|---|---|---|
| Carboxylic Acid (R-COOH) | Amide | EDC, HOBt, DMAP, in CH₃CN or CH₂Cl₂ |
| Acyl Chloride (R-COCl) | Amide | Triethylamine in CH₂Cl₂ at 0 °C to rt |
| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Triethylamine in CH₂Cl₂ |
N-alkylation of the primary amine can be achieved through reaction with alkyl halides. researchgate.net The selectivity of this reaction can often be controlled by the reaction conditions to yield mono- or di-alkylated products. researchgate.net For instance, reaction with an alkyl iodide or bromide in the presence of a non-nucleophilic base like potassium carbonate can introduce a single alkyl chain. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165), provides another route to N-alkyl derivatives.
The synthesis of N-aryl derivatives is more complex but can be accomplished through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the amine and an aryl halide or triflate. While this reaction is powerful, it requires careful optimization of the catalyst, ligand, and base for efficient coupling. Another approach involves the nucleophilic aromatic substitution (SNAr) if the aryl group is sufficiently activated with electron-withdrawing groups.
Table 2: Selected N-Alkylation and N-Arylation Strategies
| Reagent Type | Reaction Name | Typical Conditions |
|---|---|---|
| Alkyl Halide (R-X) | N-Alkylation | K₂CO₃, KI in DMF |
| Aldehyde/Ketone | Reductive Amination | NaBH₄ or NaBH(OAc)₃, in Methanol or DCE |
Transformations at the Terminal Alkyne
The terminal alkyne group is a highly versatile handle for a variety of chemical transformations, including reductions, couplings, and cycloadditions. These reactions primarily modify the carbon skeleton and introduce new functionalities at one end of the molecule.
The triple bond of this compound can be completely or partially reduced to afford the corresponding alkane or alkene, respectively. Catalytic hydrogenation over a platinum, palladium, or nickel catalyst with two equivalents of hydrogen gas will fully reduce the alkyne to the corresponding alkane, 4-methoxypentan-3-amine. libretexts.org
Selective reduction to an alkene can be achieved with specific reagents to control the stereochemistry of the resulting double bond. libretexts.org Hydrogenation using Lindlar's catalyst (palladium poisoned with lead acetate (B1210297) and quinoline) results in the syn-addition of hydrogen, yielding the cis-(Z)-alkene, (Z)-4-methoxypent-1-en-3-amine. libretexts.org Conversely, reduction using sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction) proceeds via an anti-addition mechanism to produce the trans-(E)-alkene, (E)-4-methoxypent-1-en-3-amine. libretexts.org
Table 3: Reduction of the Terminal Alkyne
| Reagent/Catalyst | Product | Stereochemistry |
|---|---|---|
| H₂, Pd/C (or Pt, Ni) | 4-Methoxypentan-3-amine | Alkane |
| H₂, Lindlar's Catalyst | (Z)-4-Methoxypent-1-en-3-amine | cis-(Z)-Alkene |
The terminal alkyne is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction provides a highly efficient and regiospecific method for synthesizing 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov By reacting this compound with a variety of organic azides (R-N₃) in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), a diverse library of triazole-containing analogues can be readily prepared. nih.gov This strategy is widely used in medicinal chemistry and materials science to link different molecular fragments due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgfluorochem.co.uk
Table 4: CuAAC Click Chemistry for Triazole Synthesis
| Azide (B81097) Reactant (R-N₃) | Resulting Triazole Substituent (R) |
|---|---|
| Benzyl Azide | Benzyl |
| Phenyl Azide | Phenyl |
| 3-Azidopropanoic Acid | 2-Carboxyethyl |
Extension of the Carbon Chain
The carbon skeleton of this compound can be extended, most commonly through reactions involving the terminal alkyne. The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. vulcanchem.com This reaction is a powerful tool for forming carbon-carbon bonds and can be used to append various aromatic or unsaturated systems directly onto the alkyne terminus of the molecule. The typical conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base, such as triethylamine. This allows for the synthesis of analogues with extended conjugation and structural complexity. For example, coupling with iodobenzene (B50100) would yield 4-methoxy-5-phenylpent-1-yn-3-amine.
Another strategy for carbon chain extension is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base, leading to the formation of an unsymmetrical diacetylene.
Introduction of Additional Functional Groups
There is currently no published research detailing the derivatization of this compound through the introduction of additional functional groups. Propargylamines, in general, are versatile scaffolds amenable to a variety of chemical modifications. The terminal alkyne and the primary amine present in this compound are reactive sites that could theoretically undergo numerous transformations. For instance, the amine could be acylated, alkylated, or used in the formation of imines and sulfonamides. The alkyne could participate in reactions such as Sonogashira coupling, click chemistry (azide-alkyne cycloaddition), or Mannich reactions to introduce a wide array of substituents. However, without specific studies on this compound, any discussion of its derivatization remains speculative.
Stereoisomeric and Diastereomeric Analogue Synthesis
The synthesis of stereoisomeric and diastereomeric analogues of this compound has not been reported in the scientific literature. The molecule possesses a stereocenter at the C3 position, meaning it can exist as a pair of enantiomers, (R)-4-methoxypent-1-yn-3-amine and (S)-4-methoxypent-1-yn-3-amine. The stereoselective synthesis of propargylamines is a well-established field in organic chemistry, often employing methods such as asymmetric addition of alkynyl nucleophiles to imines or the use of chiral catalysts. researchgate.net For example, the addition of organolithium compounds to N-tert-butanesulfinyl aldimines can produce chiral amines with high diastereoselectivity. researchgate.net However, the application of these or any other stereoselective methods to produce the specific enantiomers or diastereomers of this compound has not been documented.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, the precise structure of 4-Methoxypent-1-yn-3-amine can be established.
¹H NMR Techniques
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron density around the protons, which is modulated by the presence of electronegative atoms (oxygen and nitrogen) and the anisotropy of the alkyne functional group.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H1 (≡C-H) | ~2.5 | Doublet | 1H |
| H3 (-CH(NH₂)-) | ~3.5 | Quartet | 1H |
| H4 (-CH(OCH₃)-) | ~3.8 | Quartet | 1H |
| H5 (-CH₃) | ~1.2 | Doublet | 3H |
| -OCH₃ | ~3.4 | Singlet | 3H |
| -NH₂ | ~1.5-2.5 | Broad Singlet | 2H |
These are predicted values and may vary based on solvent and experimental conditions.
The terminal alkyne proton (H1) is expected to appear as a doublet due to coupling with the vicinal proton at C3. The methine protons at C3 and C4 will present as quartets due to coupling with each other and the adjacent methyl protons. The methyl group at C5 will be a doublet, coupling with the H4 proton. The methoxy (B1213986) protons will appear as a sharp singlet, and the amine protons typically present as a broad singlet that can exchange with D₂O.
¹³C NMR Techniques
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (≡C-H) | ~75 |
| C2 (C≡C) | ~85 |
| C3 (-CH(NH₂)-) | ~50 |
| C4 (-CH(OCH₃)-) | ~80 |
| C5 (-CH₃) | ~20 |
| -OCH₃ | ~58 |
These are predicted values and may vary based on solvent and experimental conditions.
The sp-hybridized carbons of the alkyne (C1 and C2) are expected to resonate in the characteristic downfield region of 70-90 ppm. The carbons bearing the amine (C3) and methoxy (C4) groups will be shifted further downfield due to the electronegativity of the heteroatoms.
2D NMR Spectroscopy for Connectivity Assignmentmnstate.edumagritek.comipb.pt
To definitively establish the connectivity of atoms within this compound, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are utilized. mnstate.edumagritek.comipb.pt
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, cross-peaks would be expected between:
The alkyne proton (H1) and the methine proton at C3.
The methine proton at C3 and the methine proton at C4.
The methine proton at C4 and the methyl protons at C5. This pattern of correlations would confirm the pent-1-yn-3-amine (B3370914) backbone. magritek.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. The expected correlations are:
H1 with C1.
H3 with C3.
H4 with C4.
H5 protons with C5.
Methoxy protons with the methoxy carbon. HSQC provides an unambiguous assignment of each proton to its corresponding carbon atom.
Mass Spectrometry for Molecular Formula Confirmationlibretexts.orgsavemyexams.com
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. libretexts.orgsavemyexams.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of this compound. libretexts.orgsavemyexams.com By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), it is possible to distinguish between different molecular formulas that have the same nominal mass. savemyexams.com
For this compound, the expected exact mass for the molecular ion [M]⁺ can be calculated based on the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, and ¹⁶O). The molecular formula is C₆H₁₁NO.
Calculated Exact Mass:
(6 * 12.000000) + (11 * 1.007825) + (1 * 14.003074) + (1 * 15.994915) = 113.084064 amu
An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the proposed molecular formula, C₆H₁₁NO. libretexts.orgsavemyexams.com For instance, an isomer, Cyclohexanone Oxime, also has the molecular formula C₆H₁₁NO and a nominal mass of 113, but its exact mass is identical, highlighting the need for other spectroscopic data for definitive identification. nih.govnist.gov
Predicted Collision Cross Section Analysis
For a structurally related compound, (2S)-1-methoxypent-4-yn-2-ol, the predicted CCS values range from 112.7 to 131.5 Ų for different adducts. It is anticipated that the CCS value for this compound would be within a similar range, providing a valuable parameter for its identification in complex mixtures when analyzed by IM-MS. The prediction of CCS values serves as a powerful tool to increase confidence in compound identification, especially when authentic standards are not available. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that provides a "fingerprint" of the molecule's vibrational modes. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its alkyne, amine, and ether functionalities.
The primary amine (-NH2) group is typically identified by a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. docbrown.info The presence of two distinct peaks is a hallmark of a primary amine. youtube.com Additionally, an N-H bending (scissoring) vibration is expected to appear in the range of 1580-1650 cm⁻¹. docbrown.info
The terminal alkyne (C≡C-H) group gives rise to two highly characteristic absorptions. The C≡C triple bond stretching vibration typically appears as a weak but sharp band in the 2100-2140 cm⁻¹ region. The terminal ≡C-H bond shows a strong, sharp stretching absorption at approximately 3300 cm⁻¹.
The ether linkage (C-O-C) is characterized by a strong C-O stretching band, which for aliphatic ethers generally appears in the 1070-1150 cm⁻¹ range. The specific position of this band can provide clues about the substitution pattern around the ether oxygen.
Finally, the C-N stretching vibration of the aliphatic amine is expected to be observed in the 1020-1220 cm⁻¹ region. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region, where complex vibrations unique to the entire molecule occur, aiding in its definitive identification. docbrown.info
Table 1: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch | 3300-3500 (two peaks) | Medium |
| N-H Bend | 1580-1650 | Variable | |
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |
| C≡C Stretch | 2100-2140 | Weak, Sharp | |
| Ether | C-O Stretch | 1070-1150 | Strong |
| Aliphatic Amine | C-N Stretch | 1020-1220 | Medium |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.netnih.gov Since this compound possesses a chiral center at the carbon atom bearing the amine group, it exists as a pair of enantiomers. Determining which enantiomer is which (the absolute configuration) is crucial in many applications.
The technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is dependent on the arrangement of atoms within the crystal lattice. ed.ac.uk For chiral molecules, the phenomenon of anomalous dispersion (or resonant scattering) can be used to determine the absolute configuration. researchgate.net This effect, which is more pronounced with heavier atoms, can lead to small but measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs). researchgate.net By carefully analyzing these differences, the absolute spatial arrangement of the atoms in the molecule can be unequivocally established.
While obtaining a suitable single crystal of this compound or a derivative is a prerequisite, the structural data obtained would be invaluable. researchgate.net It would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity of the atoms and revealing the molecule's preferred conformation in the solid state. The determination of the absolute configuration (R or S) is often expressed through the Flack parameter, which should be close to zero for the correct enantiomeric assignment. nih.govresearchgate.net
Chiral Chromatography and Polarimetry for Enantiomeric Purity Assessment
While X-ray crystallography provides the absolute structure of a single crystal, chiral chromatography and polarimetry are essential techniques for determining the enantiomeric composition of a bulk sample.
Chiral Chromatography is a powerful separation technique, often performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), that can separate the two enantiomers of this compound. This is achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times and allowing for their separation and quantification. The relative peak areas in the resulting chromatogram directly correspond to the ratio of the enantiomers in the mixture, allowing for the calculation of the enantiomeric excess (ee). chinesechemsoc.org For amine-containing compounds, derivatization with a chiral reagent can also be employed to form diastereomers that can be separated on a non-chiral column.
Polarimetry is a classic technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. anton-paar.coms4science.at Each enantiomer of a chiral substance will rotate the plane of polarized light to an equal but opposite degree. libretexts.org The dextrorotatory enantiomer (+) rotates light to the right (clockwise), while the levorotatory enantiomer (-) rotates it to the left (counter-clockwise).
The specific rotation, [α], is a characteristic physical property of a pure enantiomer under specific conditions (temperature, solvent, concentration, and wavelength of light). thieme-connect.de By measuring the observed rotation of a sample of this compound and comparing it to the known specific rotation of the pure enantiomer, the optical purity, and thus the enantiomeric excess, can be determined. s4science.atthieme-connect.de
Table 2: Techniques for Enantiomeric Purity Assessment of this compound
| Technique | Principle | Information Obtained |
| Chiral Chromatography (HPLC/GC) | Differential interaction with a chiral stationary phase. | Separation and quantification of enantiomers, determination of enantiomeric ratio and enantiomeric excess (ee). |
| Polarimetry | Measurement of the rotation of plane-polarized light. | Measurement of optical rotation, calculation of specific rotation and enantiomeric excess (ee) if the specific rotation of the pure enantiomer is known. |
Computational and Theoretical Chemistry Investigations
Reaction Pathway Modeling
No computational studies on the transition states of reactions involving 4-methoxypent-1-yn-3-amine have been published. Modeling reaction pathways and locating transition state structures are essential for understanding reaction mechanisms and predicting reaction rates. For example, the transition state for the addition of an electrophile to the alkyne or the nucleophilic attack by the amine could be computationally modeled to elucidate the energetic barriers of these processes.
Computational modeling is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. In the case of this compound, theoretical calculations could predict the preferred site of attack for various reagents. For instance, in a cycloaddition reaction, it would be possible to determine whether the reaction proceeds via the alkyne or another part of the molecule. Similarly, for reactions at the chiral center, computational models could predict which diastereomer would be preferentially formed. Without specific studies, any discussion on this topic remains speculative.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the potential energy surface and explore the different conformations a molecule can adopt. This exploration of the conformational space is crucial for understanding a molecule's physical and chemical properties, as well as its interactions with biological targets.
For a molecule like this compound, with its flexible backbone containing rotatable bonds, MD simulations would be invaluable for:
Identifying the most stable low-energy conformers.
Determining the barriers to rotation around its single bonds.
Understanding how solvent molecules might influence its conformational preferences.
Despite the utility of this technique, there are no specific molecular dynamics simulation studies published in scientific literature for this compound. Consequently, no data tables of its conformational space or preferred dihedral angles can be presented.
Conceptual DFT Global Reactivity Descriptors
Conceptual Density Functional Theory (DFT) is a branch of theoretical chemistry that provides a framework for understanding and predicting chemical reactivity. Global reactivity descriptors, derived from DFT calculations, offer quantitative measures of a molecule's stability and reactivity. Key descriptors include:
Chemical Potential (μ): Indicates the escaping tendency of an electron from the system.
Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
While DFT studies have been performed on the general class of alkynylamines, specific research calculating the conceptual DFT global reactivity descriptors for this compound has not been reported. Therefore, a data table of its specific reactivity descriptors cannot be compiled.
Table 1: Conceptual DFT Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Calculated Value for this compound |
| HOMO Energy (EHOMO) | - | Data Not Available |
| LUMO Energy (ELUMO) | - | Data Not Available |
| Energy Gap (ΔE) | ELUMO - EHOMO | Data Not Available |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data Not Available |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data Not Available |
| Global Electrophilicity (ω) | μ2 / (2η) | Data Not Available |
| Global Softness (S) | 1 / (2η) | Data Not Available |
This table is provided for illustrative purposes to show what such data would entail. No published values are available for this compound.
Virtual Screening Methodologies for Chemical Space Exploration
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. Methodologies for virtual screening can be broadly categorized as either ligand-based or structure-based.
Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest.
Structure-based virtual screening uses the three-dimensional structure of the target to dock candidate molecules and estimate their binding affinity.
The application of virtual screening methodologies to explore the chemical space around this compound would involve using its structure as a query to find other molecules with similar properties or to dock it into the active site of a relevant biological target. However, there are no published studies that have utilized this compound in virtual screening campaigns.
Applications in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block for Complex Molecules
4-Methoxypent-1-yn-3-amine serves as a potent building block for constructing more complex molecular frameworks, particularly in the synthesis of pharmaceuticals and novel materials. smolecule.com The strategic placement of its functional groups enables sequential or one-pot reactions to build molecular complexity. The amine group can act as a nucleophile in substitution reactions, while the terminal alkyne is amenable to a variety of coupling and cycloaddition reactions. smolecule.com
The versatility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively under different reaction conditions. This allows chemists to introduce diverse functionalities and build elaborate structures. For instance, the amine can be acylated, alkylated, or used in condensation reactions, while the alkyne can participate in metal-catalyzed cross-couplings (like Sonogashira), click chemistry, or hydration to form carbonyl compounds. smolecule.comresearchgate.net This dual reactivity is instrumental in synthetic strategies that require the assembly of polyfunctionalized molecules from simple, readily available precursors. researchgate.net
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Reaction Type | Potential Transformation/Product |
|---|---|---|
| Amine (-NH) | Nucleophilic Substitution/Addition | Formation of amides, sulfonamides, or N-alkylated derivatives. smolecule.com |
| Imine Formation | Condensation with aldehydes or ketones to form imines, which are precursors to other heterocycles. nih.gov | |
| Alkyne (-C≡CH) | Cycloaddition | Reaction with azides (CuAAC or RuAAC) to form 1,2,3-triazoles. researchgate.net |
| Hydrosilylation / Hydrogenation | Reduction to alkenes or alkanes, or addition of silyl (B83357) groups. smolecule.com | |
| Metal-Catalyzed Coupling | Sonogashira or other cross-coupling reactions to form carbon-carbon bonds. acs.org |
Intermediate in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are foundational to medicinal chemistry and materials science, and this compound is a valuable precursor for their synthesis. openmedicinalchemistryjournal.comsifisheriessciences.com The combination of an amine and an alkyne in one molecule provides an ideal platform for cyclization reactions to form a variety of ring systems. smolecule.comnih.gov The synthesis of nitrogen-containing heterocycles such as pyrroles, pyrazoles, and pyrimidines often relies on precursors with appropriately positioned amine and carbonyl or alkyne functionalities. sifisheriessciences.comaablocks.com
Specific synthetic strategies include:
Pyrrole (B145914) Synthesis: The Paal-Knorr synthesis or related methods can be adapted, where the amine attacks a dicarbonyl compound, or a derivative of the alkyne is used in a multi-step cyclization.
Triazole Synthesis: The terminal alkyne is a perfect substrate for Huisgen cycloaddition reactions with organic azides, a cornerstone of "click chemistry," to produce highly stable 1,2,3-triazole rings. researchgate.net This reaction is known for its high efficiency and regioselectivity.
Oxazepine Synthesis: The amine can participate in cycloaddition reactions with anhydrides, such as maleic or phthalic anhydride, to form seven-membered heterocyclic rings like 1,3-oxazepines. sphinxsai.com
The ability to generate diverse heterocyclic scaffolds from a single, versatile starting material underscores the utility of this compound in synthetic programs aimed at drug discovery and materials development. openmedicinalchemistryjournal.comaablocks.com
Table 2: Examples of Heterocyclic Scaffolds from Propargylamine-Type Precursors
| Heterocyclic Scaffold | General Reaction Type | Synthetic Utility |
|---|---|---|
| 1,2,3-Triazoles | Azide-Alkyne Cycloaddition (Click Chemistry) | Forms highly stable, aromatic rings used as bioisosteres for other functional groups in medicinal chemistry. researchgate.net |
| Pyrroles | Condensation/Cyclization | Creates substituted pyrrole rings, a common motif in bioactive natural products and pharmaceuticals. researchgate.net |
| Pyrazoles/Pyrazolones | Cyclocondensation | Reaction of the alkyne or a derivative with hydrazine (B178648) or its derivatives can yield pyrazole (B372694) cores. sifisheriessciences.comaablocks.com |
| Pyrimidines | Multi-component Reaction | The amine can act as a nitrogen source in reactions with β-dicarbonyl compounds and other reagents to build the pyrimidine (B1678525) ring. acs.org |
| 1,3-Oxazepines | [2+5] Cycloaddition | Reaction of the imine formed from the amine with anhydrides to create seven-membered rings. sphinxsai.com |
Precursor for Advanced Polymer Monomers and Materials
The field of polymer chemistry increasingly seeks monomers that can impart specific functions, such as conductivity or tailored optical properties, to the resulting materials. The alkyne group in this compound makes it a candidate for polymerization through techniques like alkyne metathesis. vulcanchem.com This process can produce conjugated polymers, which are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). vulcanchem.com
Furthermore, the amine functionality offers a handle for modification. It can be used to attach the monomer to a polymer backbone or to introduce side chains that influence the polymer's solubility, morphology, or self-assembly properties. The presence of both the alkyne for polymerization and the amine for functionalization allows for the design of sophisticated polymer architectures.
Utility in Ligand Design for Organometallic Catalysis
The efficacy of an organometallic catalyst is critically dependent on the steric and electronic properties of the ligands coordinated to the metal center. tdx.cat this compound contains both a hard nitrogen donor and a soft π-system (the alkyne), making it an attractive scaffold for creating bidentate or P,N-type ligands. beilstein-journals.org Ligands with dissimilar donor atoms can create a unique electronic environment at the metal center, which can enhance catalytic activity and selectivity in reactions like cross-coupling, hydrogenation, and hydroformylation. beilstein-journals.orgmdpi.com
The synthesis of such ligands could involve:
Direct Coordination: The amine can coordinate directly to a metal center.
Functionalization: The amine or alkyne can be functionalized to introduce other donor groups. For example, reaction of the amine with a chlorophosphine could yield a P,N-ligand where the nitrogen and a newly introduced phosphorus atom can chelate to a metal. beilstein-journals.org
The chiral center of this compound is also a significant feature, as it allows for the development of chiral ligands for asymmetric catalysis. By transferring stereochemical information from the ligand to the catalytic process, it is possible to synthesize enantiomerically enriched products, which is of paramount importance in the pharmaceutical industry.
Table 3: Key Components in Ligand Design from this compound
| Ligand Feature | Structural Component | Influence on Catalyst |
|---|---|---|
| Metal Binding Site (N-donor) | Amine group | Acts as a hard Lewis base, providing a strong σ-donation to the metal center. beilstein-journals.org |
| Metal Binding Site (π-system) | Alkyne group | Acts as a soft π-acceptor, influencing the electronic density at the metal. beilstein-journals.org |
| Steric Bulk | Substituents on the pentynyl backbone | Can be modified to control the coordination environment and influence selectivity. tdx.cat |
| Chirality | Stereocenter at C3 | Enables the design of chiral ligands for asymmetric catalysis. mdpi.com |
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Enantioselective Synthesis
The presence of a stereocenter in 4-Methoxypent-1-yn-3-amine makes the development of efficient enantioselective synthetic routes a high-priority research area. While the A³ coupling (aldehyde-alkyne-amine) is a primary method for synthesizing propargylamines, achieving high enantioselectivity remains a challenge that necessitates the design of innovative catalytic systems. mdpi.comresearchgate.net
Future research should focus on:
Advanced Chiral Ligands: The design and application of new generations of chiral ligands for transition metals (e.g., copper, gold, silver) are critical. mdpi.comnih.gov While established ligands like PyBox and Quinap have shown success, there is room for improvement in terms of catalyst loading, turnover numbers, and applicability to a wider range of substrates, including the specific precursors for this compound. mdpi.comorganic-chemistry.orgorganic-chemistry.org The development of ligands that exhibit strong π-stacking interactions or possess multiple chiral elements could offer enhanced stereocontrol. organic-chemistry.org
Dual-Catalytic Strategies: Combining organocatalysis with transition metal catalysis is an emerging field that could provide unprecedented levels of stereocontrol. researchgate.net For instance, a chiral Brønsted acid could activate the imine intermediate while a transition metal complex activates the terminal alkyne, with both catalysts working in a cooperative and stereocontrolled manner. organic-chemistry.orgresearchgate.net
Heterogeneous Catalysis: To improve the practicality and sustainability of the synthesis, developing solid-supported chiral catalysts is a promising avenue. researchgate.net Nanocatalysts, such as magnetic nanoparticles functionalized with chiral copper complexes, could offer high efficiency and enantioselectivity, along with the significant advantage of easy separation and recyclability. researchgate.net
| Catalytic Approach | Key Features & Future Directions | Potential Ligand/Catalyst Types |
|---|---|---|
| Advanced Chiral Ligands | Higher enantioselectivity, lower catalyst loading, broader substrate scope. nih.govacs.org | Phosphino-Imidazoline (e.g., UCD-PHIM), Biaryl P,N-Ligands (e.g., Quinap, Pinap), PyBox derivatives. mdpi.comacs.org |
| Dual-Catalysis | Unprecedented transformations and high efficiency through cooperative catalysis. researchgate.net | Combination of chiral organocatalysts (e.g., Brønsted acids) and transition metal complexes. organic-chemistry.orgresearchgate.net |
| Asymmetric Heterogeneous Catalysis | Catalyst recyclability, simplified purification, suitability for flow chemistry. researchgate.net | Chiral catalysts immobilized on solid supports like polymers, silica, or magnetic nanoparticles. researchgate.net |
Exploration of Bio-orthogonal Reactions involving the Alkyne Moiety
The terminal alkyne functionality of this compound makes it an ideal candidate for bio-orthogonal chemistry. These reactions occur in biological systems without interfering with native biochemical processes, enabling the study of biomolecules in their natural environment. researchgate.netwikipedia.orgnih.gov The alkyne group is particularly suitable because it is small, stable, and absent from most biological systems. researchgate.netnih.gov
Unexplored avenues include:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction is the most prominent bio-orthogonal ligation. researchgate.net Future work could involve synthesizing derivatives of this compound that can be attached to biomolecules (e.g., proteins, glycans) and subsequently labeled with azide-functionalized probes for imaging or purification.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity associated with copper catalysts in living cells, SPAAC uses strained cyclooctynes. wikipedia.orgnih.gov Research could focus on reacting this compound with azide-modified biomolecules in vivo, a more biocompatible approach than CuAAC. wikipedia.org
Other Alkyne-Based Bio-orthogonal Reactions: Beyond cycloadditions, reactions like the copper-free Sonogashira coupling or the Glaser-Hay coupling represent less-explored but potentially valuable tools for bio-conjugation. researchgate.netresearchgate.net Investigating the kinetics and compatibility of this compound in these reactions within a cellular context would be a novel research direction.
| Bio-orthogonal Reaction | Description | Advantage/Consideration for Research |
|---|---|---|
| CuAAC (Click Chemistry) | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to form a triazole. researchgate.net | High reaction rate and efficiency. researchgate.net Research could focus on in vitro labeling. |
| SPAAC | A copper-free reaction between an azide and a strained cyclooctyne. wikipedia.org | Highly biocompatible for use in living cells and organisms. wikipedia.org This is a key area for in vivo studies. |
| SPANC | Strain-promoted alkyne-nitrone cycloaddition. nih.gov | Offers an alternative to azide-based chemistry, allowing for mutually orthogonal labeling strategies. nih.gov |
| Sonogashira Coupling | Palladium/copper-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. researchgate.net | Potential for specific labeling, though catalyst biocompatibility needs to be optimized for in vivo use. researchgate.net |
Mechanistic Studies of Less Explored Reactions
While the general mechanisms of common reactions like the A³ coupling are proposed, a detailed understanding is often lacking, particularly for novel catalytic systems or substrate combinations. nih.govresearchgate.net The specific reactivity of this compound, influenced by its methoxy (B1213986) group, warrants dedicated mechanistic investigation.
Future research should involve:
Kinetic Analysis: Performing detailed kinetic studies on the synthesis and derivatization of this compound can help elucidate reaction orders, rate-determining steps, and the influence of catalyst and substrate concentrations.
Intermediate Trapping and Spectroscopic Analysis: Efforts to isolate and characterize key reaction intermediates, such as the metal-acetylide or iminium ion species, using techniques like NMR and Mass Spectrometry would provide direct evidence for proposed mechanistic pathways. nih.gov
Isotope Labeling Studies: Using isotopically labeled precursors (e.g., deuterium-labeled alkyne) can help track bond-breaking and bond-forming events, offering clear insights into the reaction mechanism.
DFT Calculations: Computational studies can complement experimental work by modeling transition states and reaction profiles, providing a deeper understanding of the scarcely studied catalytic cycles. researchgate.netrsc.org
Green Chemistry Approaches to Synthesis and Derivatization
The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials. ajgreenchem.com Applying these principles to this compound is a vital research direction. rsc.org
Key areas for development include:
Solvent-Free and Aqueous Synthesis: Many A³ coupling reactions can be performed under solvent-free conditions, often with mechanical activation like ball milling, or in water, the most environmentally benign solvent. rsc.orgresearchgate.net Optimizing these conditions for the synthesis of this compound could significantly improve its environmental footprint. ajgreenchem.com
Metal-Free Catalysis: Although most propargylamine (B41283) syntheses are metal-catalyzed, there is a strong push to develop metal-free alternatives to avoid issues of cost and toxicity. rsc.orgrsc.org Research into organocatalysts or even catalyst-free, thermally-driven processes for this specific compound is a frontier area. rsc.org
Recyclable and Bio-Based Catalysts: Developing heterogeneous catalysts, such as metals supported on polymers or biomass-derived carbon, allows for easy recovery and reuse, aligning with green chemistry principles. rsc.org
Atom Economy: Multicomponent reactions like the A³ and KA² couplings are inherently atom-economical as they combine multiple reactants in a single step with minimal byproducts (often just water). researchgate.netnih.gov Further exploration of KA² coupling (ketone-alkyne-amine) to create quaternary centers adjacent to the nitrogen of a this compound analogue is a challenging but rewarding goal. nih.gov
Design of New Supramolecular Assemblies incorporating the Compound
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups on this compound (amine, methoxy, and the C-C triple bond) provide multiple points for directional interactions like hydrogen bonding, making it an attractive building block for creating complex, self-assembled architectures. acs.orgnih.gov
Future research could target:
Hydrogen-Bonded Networks: The N-H of the amine group can act as a hydrogen bond donor, while the oxygen of the methoxy group and the nitrogen atom can act as acceptors. This allows for the programmed assembly of one-, two-, or three-dimensional networks. acs.orgornl.gov
Coordination Polymers: The alkyne and amine moieties can coordinate to metal centers, enabling the construction of organometallic polymers and metal-organic frameworks (MOFs). acs.org
Responsive Materials: By designing systems near the boundary of two stable structural phases, it may be possible to create materials based on this compound that respond to external stimuli like temperature, light, or the presence of a chemical guest. nih.gov The creation of such intelligent materials is a major goal of supramolecular science.
Computational Predictions for Novel Reactivity Patterns and Synthetic Targets
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity of organic molecules and guiding synthetic efforts. wikipedia.orgresearchgate.net
Applying computational methods to this compound could:
Explain Reactivity: DFT calculations can explain the thermodynamics and kinetics of known reactions, such as why certain catalysts are more effective or why specific regio- or stereoisomers are formed. wikipedia.org
Predict Novel Reactions: By modeling the interaction of this compound with various reagents and catalysts, it is possible to predict new, undiscovered reactions. For example, computational studies could identify catalysts for unprecedented cyclization or isomerization reactions. mdpi.com
Design New Synthetic Targets: Computational screening can help identify derivatives of this compound with desirable properties (e.g., for biological activity or materials science applications), thereby guiding future synthetic efforts toward the most promising targets. This predictive power can save significant time and resources in the lab.
Q & A
Basic Research Question
- Methodological Answer :
Synthesis optimization often involves evaluating catalysts, reaction temperatures, and solvent systems. For alkynyl amines like this compound, gold(I) catalysts (e.g., AuCl or AuBr₃) can enhance alkyne activation and regioselectivity, as demonstrated in gold-catalyzed hydroamination reactions . Additionally, allyl tributyl stannane has been used in analogous systems to synthesize homoallylic amines under mild conditions, suggesting that tin-based reagents may improve yields in stepwise alkynylation-amination protocols . Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is recommended, with monitoring by TLC (Rf ~0.3 in 7:3 hexane:EtOAc).
What advanced spectroscopic techniques are recommended to resolve structural ambiguities in this compound derivatives?
Basic Research Question
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.3 ppm for ¹H; δ ~55 ppm for ¹³C) and propargyl amine (δ ~1.8–2.2 ppm for NH₂ in ¹H) groups. Use 2D techniques (HSQC, HMBC) to confirm connectivity between the alkyne (δ ~70–90 ppm for ¹³C) and methoxy-bearing carbon .
- IR Spectroscopy : Identify N–H stretches (~3350 cm⁻¹) and alkyne C≡C stretches (~2100–2260 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C₆H₁₁NO: theoretical 114.0919, observed 114.0914) .
How can computational chemistry elucidate reaction mechanisms involving this compound in catalytic systems?
Advanced Research Question
- Methodological Answer :
Density Functional Theory (DFT) studies can model gold-catalyzed hydroamination pathways, focusing on transition states and charge distribution. For example, calculate activation energies for nucleophilic attack on the Au-activated alkyne to determine regioselectivity (Markovnikov vs. anti-Markovnikov addition) . Software like Gaussian or ORCA, paired with basis sets (e.g., B3LYP/6-31G*), is standard. Compare computed NMR shifts with experimental data to validate intermediates .
How should researchers address contradictions in reported spectral data for this compound derivatives?
Advanced Research Question
- Methodological Answer :
- Literature Cross-Validation : Use databases like Reaxys or SciFinder to compare melting points, boiling points, and spectral signatures across studies. For example, discrepancies in NH₂ proton chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .
- Reproducibility Tests : Replicate synthesis and characterization under standardized conditions (e.g., inert atmosphere, anhydrous solvents). Document solvent polarity and temperature during NMR acquisition .
What strategies enable the use of this compound as a building block for heterocyclic compounds?
Advanced Research Question
- Methodological Answer :
- Cyclization Reactions : React with carbonyl compounds (e.g., ketones or aldehydes) in acidic media to form pyrrolidine or piperidine derivatives. For example, Au(I)-catalyzed cyclization of propargyl amines yields nitrogen-containing heterocycles .
- Click Chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazoles, leveraging the terminal alkyne moiety .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis and purification .
- Waste Disposal : Segregate amine-containing waste in labeled containers for professional disposal. Neutralize acidic byproducts before disposal .
How can researchers validate the enantiomeric purity of chiral derivatives of this compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
